Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities, making it a candidate for drug development.
Industry: Utilized in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with DNA, causing cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine stands out due to its specific butyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its efficacy in certain applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-3-4-5-10-6-9-8(2)11-7-12-9/h7,10H,3-6H2,1-2H3 |
InChI Key |
PVILZQCEJWTHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.